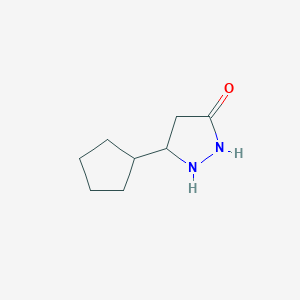

5-Cyclopentylpyrazolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1246765-22-9 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-cyclopentylpyrazolidin-3-one |

InChI |

InChI=1S/C8H14N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11) |

InChI Key |

WFMWIYMCLOLEQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CC(=O)NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Cyclopentylpyrazolidin 3 One

Retrosynthetic Analysis of the 5-Cyclopentylpyrazolidin-3-one Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Disconnections Targeting the Pyrazolidinone Ring System

The core structure of this compound is the pyrazolidinone ring. A primary disconnection strategy involves breaking the bonds of this heterocyclic system. The most logical disconnections are at the C-N and N-N bonds, which are typically formed during the cyclization step. This leads to two main types of precursors:

α,β-Unsaturated Ester and Hydrazine (B178648): A common retrosynthetic disconnection of the pyrazolidinone ring points to an α,β-unsaturated ester and hydrazine or a hydrazine derivative. The synthetic step would be a Michael addition of hydrazine followed by intramolecular cyclization.

β-Halo Ester and Hydrazine: Another approach involves the disconnection to a β-halo ester and hydrazine. The synthesis would proceed via a nucleophilic substitution followed by cyclization.

These disconnections are based on well-established reactions for forming five-membered heterocyclic rings.

Strategies for Introduction and Functionalization of the Cyclopentyl Moiety

The cyclopentyl group can be introduced at different stages of the synthesis.

Starting Material Approach: The simplest strategy is to begin with a starting material that already contains the cyclopentyl group. For instance, using cyclopentanecarboxaldehyde or a derivative allows for the direct incorporation of the cyclopentyl moiety into the main carbon chain before the formation of the pyrazolidinone ring.

Late-Stage Introduction: Alternatively, the cyclopentyl group can be introduced later in the synthetic sequence. This might involve the reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with an appropriate electrophilic center on a pre-formed heterocyclic intermediate. However, this approach can be more complex and may require protecting groups.

Ring Contraction: A more advanced strategy involves the ring contraction of a six-membered ring to form the cyclopentyl unit. researchgate.net Methods like the Favorskii rearrangement can be employed, although this is less common for the synthesis of this specific compound. researchgate.net

Conventional Synthetic Pathways to this compound

Several conventional methods have been developed for the synthesis of pyrazolidinone derivatives.

Cyclocondensation Reactions Involving Hydrazines and Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like this compound. nih.gov These one-pot reactions involve the formation of multiple bonds to construct the ring system. nih.gov

A prevalent method involves the reaction of an α,β-unsaturated ester, such as ethyl cyclopentylideneacetate, with hydrazine hydrate (B1144303). The reaction typically proceeds through a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclocondensation to form the pyrazolidinone ring. The choice of solvent and reaction temperature can influence the reaction rate and yield. Solvents like ethanol (B145695) or methanol (B129727) are commonly used, and the reaction may be carried out under reflux. google.com

Multicomponent reactions, which combine three or more starting materials in a single step, offer an efficient route to pyrazolidinone derivatives. For example, a domino Knoevenagel-aza-Michael-cyclocondensation reaction can be employed. rsc.org

Multi-step Linear Syntheses from Readily Available Starting Materials

Linear syntheses involve a sequential series of reactions to build the target molecule. A typical multi-step synthesis of this compound might start from cyclopentanecarboxaldehyde.

Aldol Condensation: The synthesis can begin with an Aldol-type condensation of cyclopentanecarboxaldehyde with a malonic ester derivative to form a cyclopentylidene malonate.

Decarboxylation: Subsequent partial hydrolysis and decarboxylation would yield an α,β-unsaturated ester.

Cyclization: Finally, reaction with hydrazine hydrate leads to the formation of the desired this compound.

Another linear approach might involve the use of cyclopentylacetic acid as a starting material, which can be converted to the corresponding β-keto ester. This intermediate can then be reacted with hydrazine to form the pyrazolidinone ring.

Chemo-, Regio-, and Stereoselective Synthesis Approaches for this compound

Achieving selectivity is crucial, especially when synthesizing chiral molecules for pharmaceutical applications.

Chemoselectivity: In reactions involving multifunctional molecules, chemoselectivity ensures that the desired functional group reacts. For instance, during the cyclization step with hydrazine, the reaction must selectively form the pyrazolidinone ring without side reactions at other functional groups that might be present in more complex substrates.

Regioselectivity: Regioselectivity is important when unsymmetrical precursors are used. In the context of this compound, if an unsymmetrical hydrazine derivative is used, the cyclization could potentially lead to two different regioisomers. The reaction conditions and the nature of the substituents can be tuned to favor the formation of the desired isomer. nih.gov

Stereoselectivity: Since the C5 position of this compound is a stereocenter, controlling its stereochemistry is often a key objective, particularly in drug synthesis.

Chiral Resolution: A classical approach is to synthesize the racemic mixture of this compound and then separate the enantiomers using a chiral resolving agent. Chiral acids like tartaric acid or its derivatives can be used to form diastereomeric salts that can be separated by crystallization. google.comepo.org For example, (R)-5-cyclopentylpyrazolidin-3-one can be obtained by resolution with D-tartaric acid. google.comgoogle.com

Asymmetric Synthesis: More modern approaches focus on asymmetric synthesis to directly produce the desired enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazolidinones. rsc.org For instance, chiral amine catalysts can be used to promote enantioselective Michael additions, setting the stereocenter early in the synthesis. nih.gov Asymmetric [3+2] cycloaddition reactions of azomethine imines also provide a route to enantiomerically enriched pyrazolidine (B1218672) derivatives. nih.gov

| Synthetic Approach | Key Features | Starting Materials Example | Selectivity Control |

| Cyclocondensation | One-pot ring formation | Ethyl cyclopentylideneacetate, Hydrazine hydrate | Regioselectivity can be an issue with substituted hydrazines. |

| Multi-step Linear Synthesis | Stepwise construction of the molecule | Cyclopentanecarboxaldehyde, Malonic ester | Allows for purification of intermediates. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture | Racemic this compound, Chiral acid (e.g., D-tartaric acid) | A classical but potentially less efficient method. google.comepo.org |

| Asymmetric Catalysis | Direct formation of a specific enantiomer | α,β-Unsaturated ester, Hydrazine, Chiral catalyst | High enantiomeric excesses can be achieved. rsc.orgnih.gov |

Modern Synthetic Paradigms and Green Chemistry Principles in this compound Production

The production of this compound is increasingly influenced by modern synthetic paradigms that prioritize sustainability and efficiency. Green chemistry principles are being integrated into synthetic routes to minimize environmental impact and enhance process safety. researchgate.netacs.org These principles include the use of catalytic methods, alternative energy sources like microwaves, and advanced reactor technologies such as flow chemistry, as well as the exploration of solvent-free and aqueous reaction media. researchgate.netmatanginicollege.ac.in

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic approaches offer significant advantages in the synthesis of pyrazolidinone derivatives, including higher efficiency, selectivity, and atom economy compared to stoichiometric methods. acs.org Both transition metal catalysis and organocatalysis have been successfully employed for the synthesis of the pyrazolidinone core.

Transition Metal Catalysis: Rhodium (Rh) and Ruthenium (Ru) complexes have emerged as powerful catalysts for the synthesis of complex pyrazolidinone-containing scaffolds. For instance, Rh(III)-catalyzed C-H activation and annulation reactions of pyrazolidinones with various coupling partners have been developed to construct fused and spirocyclic pyrazolidinone derivatives. rsc.orgnih.govmdpi.comresearchgate.net These methods often proceed under mild, redox-neutral conditions with high functional group tolerance. rsc.orgresearchgate.net While not explicitly detailed for this compound, these advanced methodologies provide a framework for developing novel, efficient routes to this target molecule.

A plausible Rh(III)-catalyzed approach could involve the directed C-H functionalization of a suitable precursor. For example, a reaction between an N-aryl pyrazolidinone and a cyclopentyl-containing coupling partner could be envisioned.

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chiral pyrazolidinones. researchgate.netehu.eus The enantioselective synthesis of 5-substituted pyrazolidinones can be achieved through organocatalytic aza-Michael/hemiaminal formation cascade reactions between α,β-unsaturated aldehydes and hydrazine derivatives. researchgate.net For the synthesis of this compound, cyclopentenecarbaldehyde could serve as a key starting material in such a reaction. researchgate.net The use of chiral organocatalysts, such as proline derivatives, can induce high enantioselectivity, leading to the formation of specific stereoisomers of the final product. researchgate.net

A representative organocatalytic approach is outlined below:

Reaction: Cyclopentenecarbaldehyde reacts with a protected hydrazine derivative in the presence of a chiral amine catalyst.

Intermediate: An initial aza-Michael addition is followed by an intramolecular cyclization to form a pyrazolidine intermediate.

Final Product: Subsequent oxidation of the intermediate yields the desired this compound.

| Catalyst Type | Precursors | Key Advantages | Relevant Findings |

| Transition Metal (Rh, Ru) | Pyrazolidinones, alkynes, diazo compounds | High efficiency, high regioselectivity, mild conditions | Rh(III)-catalyzed C-H activation/annulation for fused pyrazolidinones. rsc.orgnih.govmdpi.comresearchgate.net Ru(II)-catalyzed regioselective annulation with 1,3-diynes. acs.org |

| Organocatalysis | α,β-Unsaturated aldehydes, hydrazines | Metal-free, enantioselective, mild conditions | Pyrrolidine/benzoic acid catalyzed synthesis of 4-substituted pyrazolidinones. researchgate.netresearchgate.net |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of pyrazolidinone derivatives has been explored, demonstrating its potential for the efficient production of these heterocyclic compounds. nih.govresearchgate.netoalib.comrsc.orgijcce.ac.irasianpubs.org

For the synthesis of this compound, a key step such as the cyclization of a suitable precursor could be significantly enhanced by microwave heating. For example, the reaction of a cyclopentyl-substituted α,β-unsaturated ester with hydrazine hydrate, a common method for forming the pyrazolidinone ring, could be performed under microwave irradiation to reduce the reaction time from hours to minutes.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrazoline Synthesis | Several hours | 2-12 minutes | Quantitative yields | nih.gov |

| Pyrazolone Mannich Base Synthesis | 6-8 hours | 5-15 minutes | Good to excellent yields | nih.gov |

Flow Chemistry and Continuous Reactor Technologies for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages for the synthesis of chemical compounds, particularly on an industrial scale. cam.ac.ukmdpi.comnih.gov These advantages include enhanced safety, better process control, improved reproducibility, and easier scalability compared to traditional batch processes. almacgroup.comgoflow.at The synthesis of heterocyclic compounds, including pyrazoles and their derivatives, has been successfully adapted to flow chemistry conditions. mdpi.com

While a specific flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be readily applied to its production. A potential flow process could involve pumping a solution of a cyclopentyl-substituted α,β-unsaturated ester and hydrazine hydrate through a heated reactor coil. The residence time in the reactor would be optimized to ensure complete conversion to the desired product. This approach would allow for the continuous production of this compound with consistent quality.

Potential Advantages of Flow Synthesis for this compound:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher selectivity and purity.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using parallel reactor systems.

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. rsc.orgrsc.orgnih.gov Solvent-free reactions and syntheses in aqueous media are highly desirable for their reduced environmental impact and often simplified work-up procedures. matanginicollege.ac.in

Solvent-Free Synthesis: The condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been successfully achieved under solvent-free conditions, often with microwave assistance. researchgate.net This approach could be adapted for the synthesis of this compound from appropriate precursors. Ball milling is another solvent-free technique that has been employed for the synthesis of various pharmaceutically important molecules and could be explored for this target compound. rsc.org

Aqueous Media Synthesis: The use of water as a solvent in organic synthesis is highly attractive due to its low cost, non-toxicity, and non-flammability. Biocatalytic approaches, such as the one employing EDDS lyase for the synthesis of pyrazolidinones, are often performed in aqueous buffer solutions. rug.nlscispace.comacs.org A chemoenzymatic route starting from fumaric acid and an arylhydrazine in an aqueous medium has been developed for the synthesis of chiral pyrazolidin-3-ones. acs.org While this specific route leads to 2-aryl-5-carboxylpyrazolidin-3-ones, it highlights the potential of aqueous-based enzymatic methods for the synthesis of related structures.

Optimization of Reaction Conditions, Reaction Kinetics, and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. jopcr.com This involves a systematic study of various parameters, including temperature, reaction time, catalyst loading, and solvent choice.

For the synthesis of this compound, optimization would focus on key steps such as the initial condensation and the subsequent cyclization. For instance, in a transition metal-catalyzed synthesis, screening different ligands and catalyst precursors would be essential to identify the most active and selective system. In an organocatalytic approach, the choice of catalyst and co-catalyst, as well as their concentrations, would be optimized.

Purity Assessment and Advanced Purification Techniques for Synthetic this compound

Ensuring the high purity of this compound is critical, especially given its use as a pharmaceutical intermediate. nih.govepo.org Purity is typically assessed using a combination of analytical techniques, including:

Chromatography: Thin-layer chromatography (TLC) for rapid monitoring of reaction progress and high-performance liquid chromatography (HPLC) for quantitative purity analysis. Chiral HPLC is particularly important for determining the enantiomeric excess (ee) of chiral products. rug.nl

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the compound and identify any impurities. Mass spectrometry (MS) to determine the molecular weight.

Advanced purification techniques are employed to isolate the desired product in high purity. For this compound, a common and effective method involves the formation of a diastereomeric salt followed by crystallization. Specifically, the racemic mixture of this compound can be resolved by treatment with a chiral acid, such as D-tartaric acid, in a suitable solvent like acetone. google.comgoogle.comgoogle.com This leads to the selective crystallization of one diastereomer, for example, (R)-5-cyclopentylpyrazolidin-3-one D-tartrate, in high purity and enantiomeric excess. epo.org The free base can then be liberated by treatment with a suitable base.

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies of 5 Cyclopentylpyrazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Core Structure Confirmation

One-dimensional NMR spectra provide the fundamental data for identifying the types and number of unique nuclei in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 5-Cyclopentylpyrazolidin-3-one, the spectrum is expected to show distinct signals for the protons on the pyrazolidinone ring and the cyclopentyl group. The protons on the carbon adjacent to the two nitrogen atoms (C5) would appear as a multiplet, significantly influenced by the cyclopentyl substituent. The CH₂ protons of the pyrazolidinone ring (C4) would likely appear as complex multiplets due to their diastereotopic nature. The N-H protons would present as broad singlets, their chemical shift being sensitive to solvent and concentration. The ten protons of the cyclopentyl group would produce a series of overlapping multiplets in the aliphatic region. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. ias.ac.in For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (C3) of the pyrazolidinone ring is expected to resonate at the lowest field (most deshielded) position, typically in the range of 170-180 ppm, characteristic of an amide carbonyl. jscimedcentral.com The C5 carbon, bonded to both a nitrogen and the cyclopentyl group, would appear further downfield than the other aliphatic carbons. The remaining signals would correspond to the C4 of the heterocycle and the carbons of the cyclopentyl ring. docbrown.info

¹⁵N NMR: With two nitrogen atoms in different environments (one acylated, one secondary amine-like), ¹⁵N NMR spectroscopy can provide direct confirmation of the heterocyclic core. huji.ac.ilnih.gov The N1 nitrogen, adjacent to the carbonyl group, would be significantly deshielded compared to the N2 nitrogen. science-and-fun.de Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, techniques like ¹H-¹⁵N HSQC can be used to obtain this information efficiently. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C3 (C=O) | - | ~175 |

| C4 (-CH₂-) | ~2.2 - 2.5 (m) | ~35 |

| C5 (-CH-) | ~3.5 - 3.8 (m) | ~60 |

| N1-H | ~7.0 - 8.0 (br s) | - |

| N2-H | ~4.0 - 5.0 (br s) | - |

| C1' (-CH-) | ~1.8 - 2.1 (m) | ~42 |

| C2'/C5' (-CH₂-) | ~1.4 - 1.8 (m) | ~29 |

| C3'/C4' (-CH₂-) | ~1.3 - 1.6 (m) | ~25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity, Stereochemistry, and Proximity Relationships

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netslideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the C5 proton and the C4 protons, as well as with the C1' proton of the cyclopentyl ring. It would also map out the entire spin system within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is vital for connecting molecular fragments. For instance, HMBC would show correlations from the N1-H proton to the C5 and C3 carbonyl carbons, and from the C1' proton of the cyclopentyl ring to C5 of the pyrazolidinone ring, confirming the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. researchgate.net They are essential for determining stereochemistry and conformation. For this molecule, NOESY/ROESY could reveal the spatial proximity between protons on the cyclopentyl ring and those on the pyrazolidinone ring, providing insight into the preferred orientation of the cyclopentyl group relative to the heterocycle.

Dynamic NMR for Conformational Exchange Processes

Molecules are not static; they undergo various conformational changes. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can probe these processes. nih.gov For this compound, potential dynamic processes include the pseudorotation of the cyclopentyl ring and potentially restricted rotation around the C5-C1' bond. rsc.orgbiomedres.us At low temperatures, these motions may slow down on the NMR timescale, leading to the broadening of signals or the appearance of new signals for distinct conformers. Analyzing these changes allows for the calculation of the energy barriers associated with these conformational exchanges. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its molecular vibrations. IR and Raman are complementary techniques that are excellent for identifying functional groups. pitt.edu

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretch, expected around 1650-1700 cm⁻¹. rasayanjournal.co.inspectroscopyonline.com A broad absorption in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of the two amine/amide groups. orgchemboulder.comwpmucdn.com Aliphatic C-H stretching vibrations from both the cyclopentyl and pyrazolidinone rings would appear just below 3000 cm⁻¹.

Raman Spectroscopy: While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the aliphatic rings often produce strong signals in the Raman spectrum, providing complementary information. The N-H stretch is generally weak in Raman spectroscopy.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3200-3400 (Broad, Strong) | 3200-3400 (Weak) |

| C-H (aliphatic) | Stretching | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C=O (amide) | Stretching | 1650-1700 (Strong) | 1650-1700 (Moderate) |

| N-H | Bending | 1550-1640 (Moderate) | - |

| C-N | Stretching | 1200-1350 (Moderate) | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact mass, from which a unique elemental composition can be calculated. youtube.comnih.gov This technique is definitive in confirming the molecular formula of a synthesized compound. missouri.edusisweb.com For this compound, the molecular formula is C₈H₁₄N₂O.

Table 3: Exact Mass Calculation for this compound

| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.109550 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass [M] | 154.110613 |

An experimentally determined mass from an HRMS instrument that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound (C8H14N2O, Molecular Weight: 154.21 g/mol ), MS/MS provides crucial information for elucidating its fragmentation pathways. nih.govnih.gov

Upon introduction into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺ at m/z 155.1. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound is likely initiated by cleavage at the weakest bonds or through rearrangements involving the pyrazolidinone ring and the cyclopentyl substituent. A plausible primary fragmentation event is the α-cleavage, which is common for cyclic ketones and amides. nih.gov This could involve the loss of the cyclopentyl group as a radical, or cleavage of the pyrazolidinone ring itself.

Key proposed fragmentation pathways include:

Loss of the Cyclopentyl Group: The bond between the cyclopentyl ring and the pyrazolidinone ring can cleave, leading to a significant fragment.

Ring Cleavage: The pyrazolidinone ring can undergo cleavage, often initiated by the loss of carbon monoxide (CO) from the carbonyl group, a characteristic fragmentation for such structures. nih.gov Subsequent loss of other small neutral molecules like ethene (C2H4) can also occur.

These fragmentation patterns allow for the unambiguous identification of the compound's core structure and substituents.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 155.1 | 127.1 | CO | [M+H-CO]⁺ |

| 155.1 | 86.1 | C5H9• | [Pyrazolidinone ring fragment]⁺ |

| 127.1 | 99.1 | C2H4 | [M+H-CO-C2H4]⁺ |

| 86.1 | 58.1 | CO | [Pyrazolidinone ring fragment - CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this method can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles with very high precision.

The analysis would reveal the exact conformation of both the pyrazolidinone and the cyclopentyl rings in the solid state. The pyrazolidinone ring is expected to adopt a relatively planar or a slight envelope conformation, while the cyclopentyl ring typically exists in an envelope or twist conformation to minimize steric strain.

Furthermore, X-ray crystallography elucidates the crystal packing and the nature of intermolecular interactions. For this compound, the key intermolecular interaction is expected to be hydrogen bonding. The N-H group of one molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule can act as a hydrogen bond acceptor. This would likely lead to the formation of dimeric structures or extended chains in the crystal lattice, significantly influencing the compound's physical properties, such as melting point and solubility.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 14.1 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |

| H-Bond Distance (N···O) | ~2.9 Å |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

The this compound molecule possesses a stereocenter at the C5 position, meaning it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of such chiral molecules. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. nih.gov The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. chemrxiv.org VCD is sensitive to the vibrational modes of a chiral molecule and provides a detailed fingerprint of its absolute stereochemistry. biotools.us

For the unambiguous assignment of the absolute configuration of this compound, the experimental ECD or VCD spectrum of an enantiomerically pure sample would be recorded. Concurrently, theoretical ECD and VCD spectra for both the (R) and (S) configurations are calculated using quantum chemical methods, such as Density Functional Theory (DFT). mdpi.com The absolute configuration is then assigned by comparing the sign and intensity patterns of the experimental spectrum with the calculated spectra. A match between the experimental and, for instance, the calculated (R)-isomer spectrum confirms the sample's absolute configuration as (R).

| Technique | Spectral Feature | Expected Result for (R)-enantiomer | Expected Result for (S)-enantiomer |

|---|---|---|---|

| ECD | Cotton Effect near n→π* transition (~290 nm) | Positive | Negative |

| ECD | Cotton Effect near π→π* transition (~210 nm) | Negative | Positive |

| VCD | C=O stretch (~1700 cm⁻¹) | Positive Bisignate Signal | Negative Bisignate Signal |

| VCD | C-H stretch of chiral center (~2960 cm⁻¹) | Negative | Positive |

Theoretical and Computational Investigations of 5 Cyclopentylpyrazolidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic compounds. eurasianjournals.com For 5-Cyclopentylpyrazolidin-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic characteristics. nih.gov

The electronic structure analysis reveals how electrons are distributed within the molecule. Key outputs include the mapping of the Molecular Electrostatic Potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. rsc.orgjrasb.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For pyrazolidinone derivatives, these calculations help in understanding their reaction mechanisms and kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for a Pyrazolidinone Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.18 eV⁻¹ |

Note: This table provides example data for illustrative purposes to show the typical output of DFT calculations for a related heterocyclic compound.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are based on first principles without the use of empirical parameters. researchgate.net These methods can provide highly accurate ground state energies and molecular geometries. However, they are computationally more demanding than DFT. researchgate.netunito.it For this compound, ab initio calculations would be used to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. They are useful for preliminary geometry optimizations of larger molecules before applying more rigorous methods. researchgate.net

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra). nih.gov The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and anharmonicity. unito.it

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are instrumental in assigning signals in experimental NMR spectra to specific atoms within the this compound structure.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Pyrazolidinone Analog

| Nucleus | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | 175.2 | 174.8 |

| C-N | 55.8 | 55.4 |

| CH₂ (ring) | 38.1 | 37.9 |

| CH (ring) | 45.3 | 45.0 |

Note: This table is a hypothetical example illustrating the typical correlation between calculated and experimental NMR data.

Conformational Analysis and Energy Landscape Mapping

The cyclopentyl group attached to the pyrazolidinone ring introduces significant conformational flexibility. Understanding the preferred shapes (conformations) of this compound and their relative energies is crucial, as the conformation can influence its biological activity and physical properties. eurasianjournals.com

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. It relies on force fields—sets of empirical parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. MM calculations are computationally inexpensive and are therefore ideal for exploring the vast conformational space of flexible molecules like this compound. eurasianjournals.com Different force fields (e.g., MMFF94, AMBER) can be used to calculate the potential energy of various conformers.

To map the energy landscape, conformational search algorithms are employed. These algorithms systematically or randomly alter the rotatable bonds in the molecule to generate a large number of possible conformations. The energy of each conformation is then calculated using molecular mechanics.

This process allows for the identification of low-energy conformers, including the global minimum energy conformation, which is the most stable arrangement of the molecule in the gas phase. nih.gov The results are often visualized in a potential energy surface map, which shows the energy of the molecule as a function of its geometry. Identifying the global minimum and other low-energy conformers is essential for understanding how the molecule might interact with biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Interactions, and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility, its interactions with different solvent environments, and the stability of its complex when bound to a protein.

Dynamic Behavior: The intrinsic dynamics of this compound are assessed by simulating the molecule in a solvent system. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to understand its structural stability and the flexibility of specific atomic groups. The RMSD of the ligand, when plotted over time, indicates whether the molecule maintains a stable conformation or undergoes significant structural changes. The cyclopentyl group is expected to exhibit higher RMSF values compared to the more rigid pyrazolidinone ring, indicating greater conformational flexibility in this region. This flexibility can be crucial for its ability to adapt to the shape of a protein binding pocket.

Solvent Interactions: MD simulations in an explicit solvent, typically water, reveal how this compound interacts with its immediate environment. nih.gov The pyrazolidinone ring contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), which are expected to form strong, stable interactions with water molecules. In contrast, the cyclopentyl group is nonpolar and will primarily engage in weaker van der Waals interactions, influencing the local structuring of water molecules around it. Analysis of the radial distribution function (RDF) from simulation data can quantify the probability of finding solvent molecules at a specific distance from different atoms of the compound, providing a detailed picture of the solvation shell. academie-sciences.fr

Protein-Ligand Complex Stability: When this compound is bound to a biological macromolecule, MD simulations are essential for evaluating the stability of the resulting complex. nih.gov The simulation is initiated from a docked pose, and the trajectory is analyzed over nanoseconds or even microseconds. The stability is often assessed by monitoring the RMSD of the protein's backbone atoms and the ligand itself relative to the starting structure. researchgate.net A stable complex will show minimal deviation, indicating that the ligand remains securely in the binding pocket. nih.gov Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, is monitored throughout the simulation to confirm the binding mode. nih.gov

Table 1: Representative MD Simulation Stability Metrics for a Protein-Ligand Complex

| Simulation Metric | Apo-Protein (Unbound) | Protein-Ligand Complex | Interpretation |

|---|---|---|---|

| Protein Backbone RMSD (Å) | 2.5 ± 0.4 | 1.8 ± 0.3 | Reduced deviation in the complex suggests ligand-induced stabilization of the protein structure. |

| Ligand RMSD (within binding site, Å) | N/A | 1.2 ± 0.2 | Low ligand RMSD indicates a stable binding pose with minimal movement within the pocket. |

| Radius of Gyration (Rg, Å) | 15.1 ± 0.2 | 14.9 ± 0.1 | A slightly lower Rg suggests the complex has become more compact upon ligand binding. researchgate.net |

| Average Intermolecular H-Bonds | N/A | 2.8 | Indicates a consistent hydrogen bonding network contributing to the stability of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation for Rational Design

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their properties. mdpi.com This approach is fundamental for the rational design of new molecules based on the structure of this compound, allowing for the prediction of a compound's properties without the need for synthesis and testing. insilico.eu

QSAR Modeling: To build a QSAR model, a dataset of pyrazolidinone analogs is required. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. researchgate.net Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to create a predictive model. The resulting equation highlights which structural features are most influential. For instance, a model might indicate that properties like lipophilicity (LogP) and the presence of specific functional groups are critical. mdpi.com

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Definition | Potential Influence on Properties |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | Correlates with the strength of van der Waals interactions and binding site fit. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens). | Important for predicting transport properties and hydrogen bonding capacity. |

| Number of Hydrogen Bond Donors/Acceptors | Count of N-H/O-H bonds and N/O atoms, respectively. | Directly relates to the potential for forming specific interactions with a target. |

Pharmacophore Generation: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. dovepress.com Based on the structure of this compound, a ligand-based pharmacophore model can be generated. nih.govnih.gov This model would typically include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

One or two hydrogen bond donors (the nitrogen-bound hydrogens).

A hydrophobic feature (the cyclopentyl ring).

The spatial arrangement of these features is defined by distances and angles. researchgate.net This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify structurally diverse molecules that share the same key interaction features and are therefore likely to have similar properties. unina.it

Molecular Docking and Binding Free Energy Calculations with Specific Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is used to understand how this compound might interact with a protein's active site at an atomic level.

Interaction Mechanisms and Binding Modes: Docking simulations place this compound into the binding site of a macromolecule in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. The highest-ranked pose provides a hypothesis for the binding mode.

For this compound, the predicted interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the pyrazolidinone ring can act as a hydrogen bond acceptor with residues like Arginine or Lysine. The N-H groups can act as hydrogen bond donors to residues like Aspartate or Glutamate. nih.gov

Hydrophobic Interactions: The nonpolar cyclopentyl ring can fit into a hydrophobic pocket of the protein, forming favorable van der Waals interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Binding Free Energy Calculations: While docking provides a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy with greater accuracy. uni-duesseldorf.de These calculations are typically performed on snapshots taken from an MD simulation of the protein-ligand complex. The binding free energy (ΔG_bind) is calculated by considering the energies of the complex, the free protein, and the free ligand. nih.gov A more negative ΔG_bind value suggests a stronger and more stable interaction between the ligand and the protein. scispace.com

Table 3: Hypothetical Docking Results and Interaction Analysis

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Free Energy (ΔG_bind, kcal/mol) | -10.2 ± 1.5 |

| Key Interacting Residues | ASP79, ILE78, PHE258, TRP252 europeanreview.org |

| Types of Interactions | - Hydrogen Bond: Carbonyl oxygen with ASP79.

|

Chemical Reactivity, Derivatization, and Analog Synthesis of 5 Cyclopentylpyrazolidin 3 One

Reactions Involving the Pyrazolidin-3-one Ring System

The pyrazolidin-3-one core is a versatile scaffold for a range of chemical modifications, including reactions at the nitrogen and carbon atoms of the ring.

N-Alkylation and N-Acylation Reactions at Amide Nitrogens

The pyrazolidin-3-one ring possesses two nitrogen atoms, N1 and N2, which exhibit different reactivity profiles. The N1 nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the N2 amide nitrogen. Consequently, N-alkylation and N-acylation reactions typically occur preferentially at the N1 position.

N-Alkylation: The introduction of alkyl groups onto the pyrazolidinone ring can be achieved using various alkylating agents under basic conditions. The choice of base and solvent can influence the regioselectivity of the reaction. For instance, the use of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF) often favors N1-alkylation. A variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, can be employed, demonstrating the broad applicability of this transformation beilstein-journals.org. In the context of related nitrogen heterocycles like pyrazoles, acid-catalyzed N-alkylation using trichloroacetimidate electrophiles has also been reported as an effective method mdpi.comsemanticscholar.org.

N-Acylation: The acylation of the pyrazolidinone ring, typically with acyl chlorides or anhydrides, also shows a preference for the N1 position due to its higher nucleophilicity. However, derivatization at the N2 position is also possible, often requiring different reaction conditions or protecting group strategies to achieve selectivity. For example, in the synthesis of spiropyridazine oxoindole derivatives, N-allylation and N-Boc protection have been demonstrated on a related pyrazolidin-3-one system mdpi.com.

| Reagent Class | Typical Reagents | Reaction Conditions | Predominant Position of Reaction |

| Alkylating Agents | Alkyl halides, Alkyl tosylates | Base (e.g., NaH), Solvent (e.g., THF) | N1 |

| Acylating Agents | Acyl chlorides, Anhydrides | Base (e.g., triethylamine), Solvent (e.g., CH2Cl2) | N1 |

| Boc-Anhydride | Di-tert-butyl dicarbonate | Base (e.g., DABCO) | N2 (in specific cases) |

Reactions at the Carbonyl Group (e.g., Reduction, Nucleophilic Attack)

The carbonyl group at the C3 position of the pyrazolidinone ring is an electrophilic center and can undergo nucleophilic attack and reduction.

Reduction: The carbonyl group can be reduced to a methylene group (CH2) or a hydroxyl group (CH-OH). The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for the complete reduction of a carbonyl to a methylene group sioc-journal.cn. However, this method uses harsh conditions that might not be compatible with other functional groups. Milder reduction methods to convert the carbonyl to a hydroxyl group can be achieved using hydride reagents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Attack: The carbonyl carbon is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. This reaction leads to the formation of a tetrahedral intermediate, which upon protonation, yields a tertiary alcohol at the C3 position. The reactivity of the carbonyl group towards nucleophilic addition is influenced by steric and electronic factors of the surrounding substituents acs.orgorganic-chemistry.org. For instance, the reaction of 2-chlorocyclopentanone with Grignard reagents leads to the corresponding tertiary alcohols sioc-journal.cn.

| Reaction Type | Reagent | Product Functional Group |

| Complete Reduction | Hydrazine (B178648), strong base (Wolff-Kishner) | Methylene (-CH2-) |

| Partial Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroxyl (-CH(OH)-) |

| Nucleophilic Addition | Grignard reagents (R-MgX), Organolithiums (R-Li) | Tertiary alcohol (-C(OH)R-) |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | α-Hydroxynitrile (-C(OH)CN) |

Ring Opening and Rearrangement Pathways of the Pyrazolidinone Core

The pyrazolidinone ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These transformations are often driven by ring strain, the nature of substituents, and the reaction conditions. For instance, certain N-substituted pyrazolidin-3-ones can undergo ring expansion reactions. In a study, the reaction of a 2-substituted 3-pyrazolidinone with dialkyl acetylenedicarboxylates resulted in the formation of 1,2-diazepine derivatives as minor products, indicating a ring expansion pathway. Epoxide ring-opening reactions, which can be catalyzed by either acid or base, provide a useful analogy for potential ring-opening mechanisms of strained heterocyclic rings like pyrazolidinones mdpi.com.

Functionalization and Chemical Transformations of the Cyclopentyl Moiety

The cyclopentyl group attached at the C5 position of the pyrazolidinone ring is a saturated carbocycle, which is generally less reactive than the heterocyclic ring. However, it can still undergo a variety of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Cyclopentyl Ring

Direct electrophilic or nucleophilic substitution on an unactivated cyclopentyl ring is challenging due to the non-polar nature of C-H and C-C bonds and the absence of a good leaving group.

Electrophilic Substitution: Electrophilic aromatic substitution is a common reaction for aromatic rings, but it does not readily occur on saturated carbocycles like cyclopentane libretexts.org. However, the introduction of activating groups or the use of radical-based reactions can facilitate substitution. For heterocyclic systems, electrophilic substitution is a key reaction, with the reactivity and regioselectivity being highly dependent on the nature of the heterocycle wikipedia.org. While the cyclopentyl ring itself is not aromatic, its proximity to the heterocyclic pyrazolidinone ring might influence its reactivity in radical-mediated halogenation reactions, for example.

Nucleophilic Substitution: Nucleophilic substitution on a cyclopentyl ring typically requires the presence of a good leaving group, such as a halide or a tosylate. These reactions generally proceed through an SN2 or SN1 mechanism, depending on the substrate and reaction conditions. For instance, nucleophilic displacement reactions of cyclopentyl p-toluenesulfonates and halides have been studied to understand the reactivity of small-ring compounds mdpi.com. The introduction of a leaving group on the cyclopentyl ring of 5-cyclopentylpyrazolidin-3-one would be a necessary first step to enable nucleophilic substitution.

Oxidation, Reduction, and Olefination Reactions of the Cyclopentyl Group

Oxidation: The cyclopentyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. The oxidation of C-H bonds in alkanes is a challenging transformation, often requiring strong oxidizing agents or catalytic systems. The metabolism of nitrogen-containing heterocycles can involve the oxidation of adjacent alkyl groups, suggesting that biochemical or biomimetic oxidation could be a potential route for functionalizing the cyclopentyl moiety hyphadiscovery.com.

Reduction: As the cyclopentyl group is already a saturated hydrocarbon, it cannot be further reduced under typical hydrogenation conditions.

Olefination: Olefination reactions, such as the Wittig reaction, are used to convert carbonyl groups into alkenes. To perform an olefination on the cyclopentyl group of this compound, it would first need to be oxidized to a cyclopentanone derivative. For example, the Wittig olefination of a substituted cyclopentanone has been used as a key step in the synthesis of natural products oregonstate.edu.

| Reaction Type | Prerequisite | Reagent Example | Resulting Functional Group |

| Oxidation | None | Strong oxidizing agents | Hydroxyl, Carbonyl |

| Nucleophilic Substitution | Presence of a leaving group (e.g., -Br, -OTs) | Nucleophile (e.g., -CN, -OR) | Substituted cyclopentyl |

| Olefination | Oxidation to a ketone | Wittig reagent (Ph3P=CHR) | Alkene |

Synthesis of Libraries of this compound Analogs and Derivatives

The synthesis of analog and derivative libraries of this compound is a critical step in medicinal chemistry for exploring its therapeutic potential. These libraries are constructed through systematic chemical modifications of the parent scaffold, enabling a thorough investigation of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Exploration (mechanistic/binding focus)

The exploration of SAR for this compound and related pyrazolidinone scaffolds focuses on understanding how specific structural changes influence interactions with biological targets. The core structure presents several key positions for modification: the N1 and N2 positions of the pyrazolidinone ring, the C5 cyclopentyl group, and the C3 carbonyl group.

N-Substitution: The N1 and N2 positions are primary targets for derivatization. Alkylation, arylation, or acylation at these sites can significantly alter the compound's steric and electronic properties. For instance, introducing bulky substituents on either nitrogen can probe the size and shape of a target's binding pocket. The introduction of aromatic rings can facilitate π-π stacking interactions, while functional groups capable of hydrogen bonding (e.g., amides, sulfonamides) can introduce new binding vectors. The relative orientation of these substituents is crucial for establishing high-affinity interactions.

Carbonyl Group (C3) Modification: The carbonyl group at the C3 position is a key hydrogen bond acceptor. researchgate.net While less frequently modified without disrupting the core pharmacophore, its transformation into other functional groups, such as a thiocarbonyl or its involvement in ring-fusion strategies, can provide insights into the necessity of this specific hydrogen bond interaction for biological activity.

The table below summarizes common structural modifications and their rationale in SAR exploration for pyrazolidinone-type compounds.

| Modification Site | Type of Modification | Rationale for SAR Exploration |

| N1-Position | Alkylation, Arylation, Acylation | Probing steric limits of the binding pocket; introducing new electronic or hydrogen bonding interactions. |

| N2-Position | Alkylation, Arylation | Altering lipophilicity and exploring potential for additional hydrophobic or aromatic interactions. |

| C5-Position | Ring size variation (e.g., cyclobutyl, cyclohexyl) | Investigating the optimal size and conformation of the hydrophobic substituent for binding affinity. |

| C5-Position | Substitution on the cyclopentyl ring | Introducing specific interactions (e.g., polar contacts) within a hydrophobic pocket. |

| C3-Position | Bioisosteric replacement (e.g., C=S) | Evaluating the importance of the carbonyl oxygen as a hydrogen bond acceptor. |

Introduction of Heteroatoms and Functional Groups to Enhance Specificity

To improve the target specificity and modulate the physicochemical properties of this compound, various heteroatoms and functional groups can be incorporated into its structure. This strategy aims to create more selective interactions with the desired biological target while minimizing off-target effects.

Incorporation of Nitrogen Heterocycles: Attaching nitrogen-containing heterocycles (e.g., piperazine, pyrazole, triazole) to the pyrazolidinone scaffold, typically at the N1 or N2 position, is a common strategy. nih.govmdpi.com These groups can serve as "specificity elements" by forming directed hydrogen bonds or ionic interactions with specific amino acid residues in the target protein. For example, a basic nitrogen in a piperazine ring can form a salt bridge with an acidic residue like aspartic or glutamic acid.

Introduction of Oxygen and Sulfur Functionalities: The introduction of ether, hydroxyl, or sulfonyl groups can enhance polarity and aqueous solubility. These groups can also act as hydrogen bond donors or acceptors, leading to improved binding affinity and specificity. mdpi.com For instance, strategic placement of a hydroxyl group on the C5-alkyl substituent could engage with a polar region of the binding site that would otherwise be unaddressed.

Halogenation: The addition of halogen atoms (F, Cl, Br) to aromatic substituents on the pyrazolidinone core is a well-established method for modulating electronic properties and metabolic stability. mdpi.com Fluorine, in particular, can alter the pKa of nearby functional groups and participate in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

The following table details examples of functional group introductions and their intended effects.

| Functional Group/Heteroatom | Position of Introduction | Desired Effect on Specificity/Properties |

| Piperazine | N1 or N2 position | Introduce basic center for ionic interactions; improve solubility. |

| Pyrazole/Triazole | N1 or N2 position | Act as hydrogen bond donors/acceptors; serve as metabolically stable linkers. mdpi.com |

| Hydroxyl (-OH) | C5-cyclopentyl group or N-alkyl chains | Enhance polarity; introduce hydrogen bond donor capability. |

| Methoxy (-OCH3) | Aromatic substituents | Modulate electronics and lipophilicity; act as a hydrogen bond acceptor. mdpi.com |

| Halogens (F, Cl) | Aromatic substituents | Fine-tune electronic character (electron-withdrawing); block metabolic sites; enhance binding affinity. mdpi.com |

Prodrug Strategies and Bioconjugation Techniques Based on this compound (focused on chemical design principles)

Prodrug design is a versatile strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.gov For this compound, which contains secondary amine and amide-like functionalities, several chemical design principles can be applied to create prodrugs with improved characteristics such as enhanced solubility, permeability, or site-specific delivery. mdpi.com

The core principle of a carrier-linked prodrug involves the covalent attachment of a promoiety, which is designed to be cleaved in vivo by chemical or enzymatic means to release the active parent drug.

Improving Aqueous Solubility: To enhance water solubility, hydrophilic promoieties can be attached. A common approach involves linking groups containing phosphate, sulfate, or glucuronic acid. nih.gov For this compound, the N1 or N2 positions could be acylated with a linker terminating in a phosphate ester. This phosphate group would be highly water-soluble and could be cleaved by alkaline phosphatases in vivo.

Bioconjugation for Targeted Delivery: Bioconjugation involves linking the drug to a larger biomolecule, such as an antibody or a polymer, to direct it to a specific tissue or cell type. pharmatutor.org The pyrazolidinone core can be functionalized with a linker that has a terminal reactive group (e.g., a carboxylic acid, maleimide, or alkyne). This linker, often attached at the N1 or N2 position, allows for covalent attachment to the targeting vector. The design must include a cleavable bond (e.g., a hydrazone or a disulfide) that will release the active drug in the target microenvironment (e.g., the low pH of a tumor or the reducing environment inside a cell).

The table below outlines potential prodrug strategies based on the chemical structure of this compound.

| Prodrug Strategy | Chemical Modification Principle | Target Promoieties | Potential Cleavage Mechanism |

| Enhanced Solubility | Covalent attachment of a highly polar group | Phosphate esters, amino acid conjugates | Enzymatic (e.g., phosphatases, peptidases) |

| Enhanced Permeability | Masking polar N-H groups with lipophilic moieties | Alkyl/Aryl carbamates, long-chain fatty acid esters | Enzymatic (e.g., esterases, amidases) |

| Targeted Delivery | Attachment of a cleavable linker-vector conjugate | Antibody-drug conjugates (ADCs), polymer conjugates | Chemical (e.g., pH-sensitive hydrolysis) or Enzymatic (e.g., cathepsins) |

Photochemical and Electrochemical Reactivity of this compound

The reactivity of this compound under photochemical and electrochemical conditions is dictated by the inherent properties of the pyrazolidinone heterocyclic system.

Photochemical Reactivity: The pyrazolidinone ring system can undergo significant rearrangements upon exposure to ultraviolet (UV) radiation. rsc.org Studies on related 2-phenyl-pyrazolidin-3-ones have shown that irradiation can induce a transposition of the ring atoms. rsc.org This process often involves cleavage of the N-N bond, a common photochemical reaction for hydrazine derivatives, followed by rearrangement and re-cyclization. For example, irradiation of 2-phenyl-pyrazolidin-3-ones has been reported to yield 1-anilinoazetidin-2-ones. rsc.org Another potential photochemical pathway for heterocyclic compounds containing carbonyl groups is ring contraction. beilstein-journals.orgnih.gov While specific studies on this compound are limited, it is plausible that UV irradiation could promote similar N-N bond cleavage or other complex rearrangements. The presence of different substituents on the nitrogen atoms would likely influence the specific products formed.

Electrochemical Reactivity: The electrochemical behavior of pyrazolidinone derivatives is often characterized by the reduction of the carbonyl group or cleavage of other electroactive functionalities. Studies on related pyrazolidine-3,5-diones have demonstrated that the reduction process is highly dependent on the tautomeric form present in the solution (i.e., keto-enol vs. diketo forms). researchgate.net For this compound, which exists primarily in the keto form, the C3-carbonyl group is the most likely site for electrochemical reduction.

In aprotic media, the reduction would likely proceed via a one-electron transfer to form a radical anion. researchgate.net In protic media or in the presence of proton donors, the process can involve multiple electrons and protons, leading to the reduction of the carbonyl group to a hydroxyl group or even complete reduction to a methylene group under harsh conditions. The specific reduction potential would be influenced by the substituents on the pyrazolidinone ring and the pH of the medium. ijlbpr.com

The following table summarizes the expected reactivity based on studies of related compounds.

| Condition | Reactive Moiety | Expected Reaction/Mechanism | Potential Products |

| Photochemical (UV) | N-N bond, Pyrazolidinone ring | N-N bond cleavage followed by ring rearrangement. rsc.org | Azetidinone derivatives, ring-contracted products. rsc.orgbeilstein-journals.org |

| Electrochemical (Reduction) | C3-Carbonyl group | One- or two-electron reduction of the carbonyl. researchgate.net | 5-Cyclopentylpyrazolidin-3-ol, radical anion intermediates. |

In Vitro Biological Activity and Mechanistic Insights of 5 Cyclopentylpyrazolidin 3 One

Enzymatic Inhibition, Activation, and Modulatory Effects

There is no publicly available data on the enzymatic inhibition, activation, or modulatory effects of 5-Cyclopentylpyrazolidin-3-one. Studies detailing its interaction with specific enzymes, including mechanistic insights from enzyme kinetics or active site interaction analyses, have not been found in the reviewed scientific literature.

Receptor Binding Affinity and Selectivity Profiling to Diverse Biological Targets

Information regarding the receptor binding affinity and selectivity profile of this compound is not available in the public domain. Consequently, its potential to bind to various biological targets, such as G-protein coupled receptors, ion channels, or nuclear receptors, remains uncharacterized.

Cellular Target Identification and Intracellular Pathway Modulation

There are no published studies identifying the specific cellular targets of this compound. Research on its ability to modulate intracellular pathways, such as the inhibition of signaling cascades or the modulation of gene expression at a molecular level, has not been reported.

Antiproliferative and Cytotoxic Activity Against Select Cancer Cell Lines

While the broader class of pyrazolidinone derivatives has been investigated for anticancer properties, no specific data on the antiproliferative or cytotoxic activity of this compound against any cancer cell lines is available. Mechanistic studies focusing on the induction of apoptosis via caspase pathways or mechanisms of cell cycle arrest for this particular compound have not been documented.

Antimicrobial Activity Profiling Against Specific Pathogens

There is no information available in the scientific literature regarding the antimicrobial activity of this compound against specific pathogens. Therefore, its potential to inhibit essential bacterial enzymes or disrupt fungal cell walls has not been determined.

Neuropharmacological Activities at Receptor and Ion Channel Levels

The neuropharmacological profile of this compound is currently unknown. There are no studies reporting its activity at the receptor or ion channel level, such as allosteric modulation or the blockade of specific currents, within the central or peripheral nervous system.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Metabolic Stability and Permeability Characteristics

No in vitro ADME data for this compound has been published. Information regarding its metabolic stability in liver microsomes or hepatocytes, as well as its permeability characteristics in assays such as the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell permeability assays, is not available.

Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (Phase I and Phase II Metabolism)

Metabolic stability is a critical parameter that determines a compound's half-life and bioavailability. springernature.comnuvisan.com It is assessed by incubating the compound with metabolically active liver preparations and measuring its disappearance over time. springernature.com Two primary systems are used: liver microsomes and hepatocytes.

Hepatic Microsomes: This subcellular fraction contains a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for oxidative and reductive reactions. youtube.com Incubating this compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH reveals its susceptibility to Phase I metabolism. nih.gov The rate of disappearance is used to calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the compound. nuvisan.comyoutube.com Compounds with high stability in microsomal assays often show lower hepatic clearance in vivo. researchgate.net

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors. nuvisan.comnih.gov Hepatocyte stability assays therefore provide a more comprehensive picture of a compound's total hepatic metabolism. nih.gov Comparing the intrinsic clearance from hepatocytes to that from microsomes can offer mechanistic insights. For instance, a significantly faster clearance in hepatocytes suggests that the compound is also metabolized by non-CYP or Phase II pathways. nih.gov

The findings from these assays are used to predict the hepatic clearance and potential for drug-drug interactions. A compound that is rapidly metabolized may have a short duration of action, whereas a very stable compound could accumulate and lead to off-target effects.

Table 1: Representative Metabolic Stability of this compound

| Test System | Species | t½ (min) | CLint (µL/min/mg protein or million cells) | Predicted Hepatic Clearance |

|---|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 10 | Low |

| Liver Microsomes | Rat | 45 | 25 | Low to Intermediate |

| Hepatocytes | Human | 55 | 12 | Low |

| Hepatocytes | Rat | 38 | 30 | Intermediate |

Permeability Studies Across Cellular Monolayers (e.g., Caco-2, MDCK) for Absorption Prediction

To predict the oral absorption of a drug, in vitro models that mimic the human intestinal epithelium are used. turkjps.orgescholarship.org The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for this purpose. enamine.net When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and active transport proteins, resembling the intestinal barrier. turkjps.orgenamine.net

The permeability of this compound is assessed by measuring its transport across the Caco-2 monolayer in two directions: from the apical (A) to the basolateral (B) side, which simulates absorption from the gut into the bloodstream, and from B to A, which measures efflux back into the gut lumen. enamine.net The results are expressed as an apparent permeability coefficient (Papp). researchgate.net

Papp (A to B): A high value suggests good passive diffusion and/or active uptake, correlating with high oral absorption. Permeability is often classified as low (Papp <1 x 10⁻⁶ cm/s), moderate (Papp 1-10 x 10⁻⁶ cm/s), or high (Papp >10 x 10⁻⁶ cm/s). turkjps.orgnih.gov

Efflux Ratio (ER): Calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption. researchgate.netnih.gov

These studies are crucial for identifying compounds with sufficient intestinal permeability to be viable oral drug candidates and for flagging potential issues with active efflux that might limit bioavailability. nih.gov

Table 2: Representative Caco-2 Permeability of this compound

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | P-gp Substrate Potential |

|---|---|---|---|---|

| Apical to Basolateral (A→B) | 15.5 | 1.2 | High | Low |

| Basolateral to Apical (B→A) | 18.6 |

Plasma Protein Binding Studies and Equilibrium Dialysis

Once absorbed into the bloodstream, a drug can bind to plasma proteins, primarily albumin and α1-acid-glycoprotein. enamine.net Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute to tissues and be cleared from the body. sygnaturediscovery.com Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Equilibrium dialysis is considered the "gold standard" method for measuring PPB. enamine.net In this assay, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer. enamine.net The unbound compound is free to diffuse across the membrane until its concentration is at equilibrium in both chambers. nih.govnih.gov The concentrations in the plasma and buffer chambers are then measured, typically by LC-MS, allowing for the calculation of the percentage of the drug that was bound to proteins. enamine.net

The assay is often conducted using plasma from different species to assess interspecies variability, which is important for extrapolating preclinical animal data to humans. sygnaturediscovery.com A high degree of plasma protein binding (>99%) can affect a drug's distribution and clearance, potentially prolonging its half-life.

Table 3: Representative Plasma Protein Binding of this compound via Equilibrium Dialysis

| Species | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | 92.5 | 0.075 |

| Rat | 89.1 | 0.109 |

| Mouse | 85.4 | 0.146 |

| Dog | 94.2 | 0.058 |

Emerging Research Directions and Future Perspectives for 5 Cyclopentylpyrazolidin 3 One

Design of Next-Generation 5-Cyclopentylpyrazolidin-3-one Derivatives with Enhanced Specificity

The development of next-generation therapeutics from the this compound core hinges on the principles of rational drug design to achieve higher target specificity and reduce off-target effects. Medicinal chemists are employing various strategies to synthesize novel derivatives with improved pharmacological profiles. frontiersin.org

Key strategies include:

Stereochemical Control: The synthesis of enantiomerically pure derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicities. Asymmetric synthesis and chiral chromatography are key techniques to isolate the most active and safest isomer.

Scaffold Hopping and Bioisosteric Replacement: By replacing parts of the molecule with other functional groups that retain similar biological activity (bioisosteres), researchers can fine-tune the compound's properties. For instance, modifying the cyclopentyl group or substituting atoms within the pyrazolidinone ring can alter binding affinities and metabolic stability. frontiersin.org